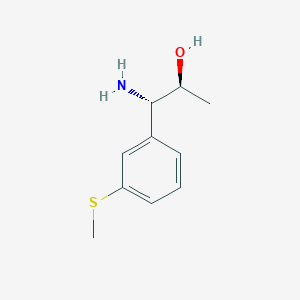
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. The compound features an amino group, a hydroxyl group, and a thiophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and (S)-epichlorohydrin.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound without the thiophenyl group.
1-Amino-1-(3-methylthiophenyl)ethanol: A structurally related compound with a different carbon chain length.
Uniqueness
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with a distinctive molecular structure that includes an amino group, a hydroxyl group, and a 3-methylthiophenyl moiety. Its molecular formula is C10H15NOS, and it has a molecular weight of approximately 197.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's unique structure allows it to participate in various chemical reactions, making it versatile for synthetic applications. The presence of the thiophenyl group may contribute to its interaction with biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NOS |
| Molecular Weight | 197.30 g/mol |
| CAS Number | 1270118-39-2 |
| Chiral Configuration | (1S,2S) |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Antiproliferative Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells. This suggests that this compound may possess similar properties.
Interaction Studies
Research into the interaction of this compound with biological molecules has focused on understanding its mechanism of action. These studies often involve:
- Binding Affinity : Evaluating how well the compound binds to target proteins.
- Cell Cycle Analysis : Investigating effects on cell cycle progression in cancer cells.
For example, flow cytometry studies have shown that related compounds can induce apoptosis in cancer cells by arresting them in specific phases of the cell cycle.
Study on Antiproliferative Activity
A notable case study examined the antiproliferative effects of various derivatives of amino alcohols on MCF-7 cells. The study found that certain modifications to the amino alcohol structure significantly enhanced biological activity.
Table 1: Antiproliferative Activities of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential tubulin destabilization |
| CA-4 (Reference Compound) | 3.9 | Inhibition of tubulin polymerization |
| Compound X | 33 | Apoptosis induction via G2/M arrest |
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
OEZDLOLXBIECOF-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)SC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















